Precision Synthesis and Characterization of (S)-N-Benzyloxycarbonyl-Cyclopropylglycine
Precision Synthesis and Characterization of (S)-N-Benzyloxycarbonyl-Cyclopropylglycine
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary & Target Analysis
Target Molecule: (S)-2-(Benzyloxycarbonylamino)-2-cyclopropylacetic acid Common Name: (S)-N-Cbz-Cyclopropylglycine CAS Registry Number: 269406-90-8 (S-isomer) Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol
This guide details the synthesis of (S)-N-Cbz-cyclopropylglycine, a critical non-proteinogenic amino acid building block. Cyclopropyl amino acids are highly valued in drug design for their ability to constrain peptide backbones, thereby enhancing potency and metabolic stability against proteolytic enzymes.
While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, this guide prioritizes a Chemo-Enzymatic Route . This approach utilizes an asymmetric reductive amination to establish the (S)-stereocenter with high enantiomeric excess (>99% ee), followed by chemical protection. This hybrid workflow represents the modern standard for high-purity building block synthesis.
Retrosynthetic Logic
The synthesis is designed to avoid the pitfalls of late-stage chiral resolution. We disconnect the Cbz-group first, revealing the free amino acid (S)-cyclopropylglycine . The chiral center is established via enzymatic action on the alpha-keto acid precursor, cyclopropylglyoxylic acid .
Pathway Visualization
Figure 1: Retrosynthetic analysis prioritizing early-stage introduction of chirality via biocatalysis.
Detailed Experimental Protocols
Phase 1: Synthesis of Cyclopropylglyoxylic Acid
Rationale: The alpha-keto acid is the obligate substrate for the enzyme. While oxidation of methyl ketones is possible, the Grignard approach with diethyl oxalate provides a cleaner carbon-skeleton assembly without over-oxidation risks.
Reagents: Cyclopropylmagnesium bromide (0.5 M in THF), Diethyl oxalate, Hydrochloric acid (2N), NaOH.
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Grignard Addition:
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Cool a solution of diethyl oxalate (1.2 equiv) in anhydrous THF to -78°C under nitrogen.
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Dropwise add cyclopropylmagnesium bromide (1.0 equiv) over 1 hour. Critical: Slow addition prevents double addition to the oxalate.
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Stir at -78°C for 2 hours, then allow to warm to 0°C.
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Quench & Hydrolysis:
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Quench with 2N HCl. Extract with ethyl acetate (EtOAc).[1]
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Concentrate the organic layer to yield ethyl cyclopropylglyoxylate.
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Dissolve the ester in THF/Water (1:1) and treat with NaOH (2.0 equiv) at room temperature for 4 hours to hydrolyze the ester.
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Acidify to pH 2 with HCl and extract with EtOAc. Dry over Na₂SO₄ and concentrate.
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Yield: ~80-85% as a pale yellow oil.
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Phase 2: Asymmetric Reductive Amination (The Chiral Step)
Rationale: Chemical asymmetric hydrogenation of alpha-keto acids requires expensive Rh/Ru chiral ligands. Leucine Dehydrogenase (LeuDH) effects this transformation with near-perfect stereocontrol using ammonia as the nitrogen source.
Biocatalytic System:
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Enzyme: Leucine Dehydrogenase (LeuDH, EC 1.4.1.9).
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Cofactor Recycling: Formate Dehydrogenase (FDH) + Ammonium Formate.
Protocol:
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Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM DTT.
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Reaction Setup:
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Dissolve Cyclopropylglyoxylic acid (50 mM) in the buffer.
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Add Ammonium Formate (150 mM) - serves as both nitrogen source and hydride donor for recycling.
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Add NAD+ (1 mM) - catalytic amount.
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Add LeuDH (20 U/mmol substrate) and FDH (20 U/mmol substrate).
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Incubation:
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Incubate at 30°C with mild shaking (150 rpm) for 24 hours.
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Monitor: Check pH periodically; maintain pH 8.0 using 1M NH₄OH.
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Workup:
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Quench by heating to 95°C for 5 mins (denatures enzymes) or by ultrafiltration (10 kDa cutoff).
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Lyophilize the filtrate to obtain crude (S)-cyclopropylglycine containing salts.
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Purification (Optional at this stage): Ion-exchange chromatography (Dowex 50W) can isolate the zwitterion, but crude material can often be used directly in the protection step if salts are accounted for.
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Phase 3: N-Cbz Protection (Schotten-Baumann Conditions)
Rationale: The Cbz group renders the amino acid suitable for solid-phase peptide synthesis (SPPS) and orthogonal deprotection. Schotten-Baumann conditions (aqueous base/organic solvent) are robust for amino acid protection.
Reagents: Benzyl chloroformate (Cbz-Cl), NaOH (or Na₂CO₃), Dioxane/Water.
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Dissolution: Dissolve the crude (S)-cyclopropylglycine (1.0 equiv) in 2N NaOH (2.5 equiv). Cool to 0°C in an ice bath.
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Acylation:
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Add Benzyl chloroformate (1.2 equiv) dropwise while simultaneously adding 2N NaOH to maintain pH ~10-11.
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Note: Maintaining alkaline pH is crucial to keep the amine nucleophilic (unprotonated) while neutralizing the HCl generated.
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Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 3 hours.
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Isolation:
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Wash the alkaline solution with Diethyl Ether (removes unreacted Cbz-Cl and benzyl alcohol).
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Acidification: Cool the aqueous layer and carefully acidify to pH 2-3 with 6N HCl. The product will precipitate or oil out.
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Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Crystallization: Recrystallize from EtOAc/Hexanes to yield the pure white solid.
Characterization & Quality Control
Analytical Specifications
The following data confirms the identity and purity of (S)-N-Cbz-cyclopropylglycine.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Reverse Phase, 254 nm |
| Enantiomeric Excess | > 99.0% ee | Chiral HPLC (Chiralpak MA(+)) |
| Mass Spec (ESI) | [M+H]⁺ = 250.26, [M+Na]⁺ = 272.25 | LC-MS |
| Specific Rotation | [α]²⁰D ≈ +55° to +60° (c=1, MeOH) | Polarimetry |
NMR Interpretation (DMSO-d6)
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δ 12.60 (s, 1H): Carboxylic acid -OH.
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δ 7.65 (d, 1H): Amide -NH (doublet due to coupling with alpha-H).
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δ 7.35 (m, 5H): Aromatic protons of the Cbz group.
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δ 5.04 (s, 2H): Benzylic -CH2- of the Cbz group.
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δ 3.85 (t, 1H): Alpha-proton. The coupling constant confirms the adjacent cyclopropyl methine.
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δ 1.10 (m, 1H): Cyclopropyl methine (-CH-).
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δ 0.30 - 0.55 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).
Workflow Validation Diagram
Figure 2: Quality control decision tree for batch release.
Expertise & Troubleshooting
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Racemization Risk: Unlike phenylglycine, cyclopropylglycine is relatively resistant to racemization during basic workup. However, avoid prolonged exposure to strong base at high temperatures (>40°C).
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Enzyme Inhibition: LeuDH can be inhibited by high concentrations of the ketone substrate. If conversion stalls, feed the substrate in batches (fed-batch mode) rather than a single bolus.
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Solubility: The free amino acid (zwitterion) is very soluble in water and hard to extract. Do not attempt to extract the intermediate free amino acid into organic solvents. Proceed directly to the Cbz protection in the aqueous phase, or use ion-exchange resin for isolation.
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Cbz-Cl Quality: Benzyl chloroformate degrades to benzyl chloride and CO2 over time. Ensure the reagent is clear and colorless. If yellow, distill or use a fresh bottle to avoid side reactions.
References
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Biocatalytic Synthesis: Zhang, R., et al. (2024).[3] "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Catalysts, 14(5), 321. Link
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Review of Synthesis Methods: Zefirov, N. S., et al. (2015).[4] "Synthesis of Amino Acids of Cyclopropylglycine Series." Russian Journal of Organic Chemistry, 51, 1533–1552. Link
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Chemical Synthesis (Analogs): Ma, D., & Zhu, W. (2001).[5] "Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine." Journal of Organic Chemistry, 66(1), 348-50.[5] Link
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Cbz Protection Protocols: BenchChem Technical Guides. "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." Link
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Product Data: BLD Pharm. "(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid Product Page." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
